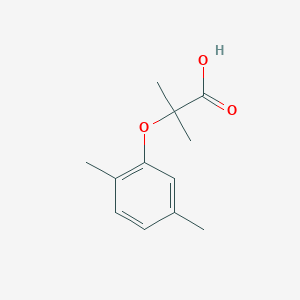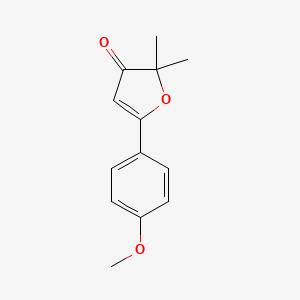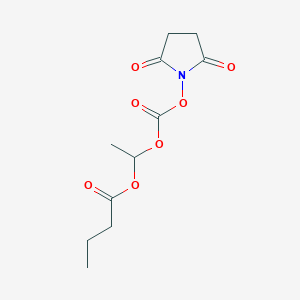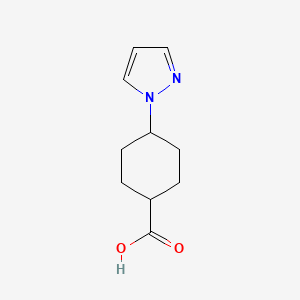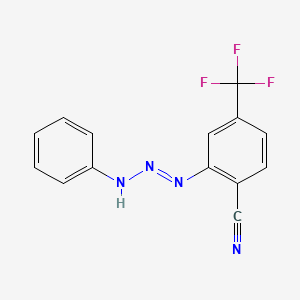![molecular formula C8H17NO B8642082 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine
Übersicht
Beschreibung
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is an organic compound with the molecular formula C8H17NO. It is a specialized chemical used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a methoxyethyl group and a methylcyclopropylmethyl group attached to an amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves several steps. One common method includes the reaction of 2-methoxyethanol with 2-methylcyclopropylmethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding, while the methylcyclopropylmethyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxyethyl)methylamine
- (2-Methylcyclopropyl)methylamine
- (2-Methoxyethyl)[(2-methylcyclopropyl)ethyl]amine
Uniqueness
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is unique due to the presence of both a methoxyethyl group and a methylcyclopropylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-7-5-8(7)6-9-3-4-10-2/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
FESYDSRFFJGJIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1CNCCOC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
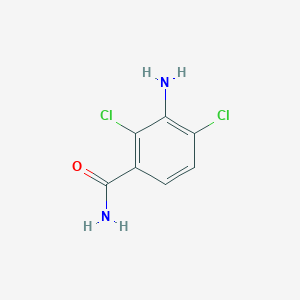
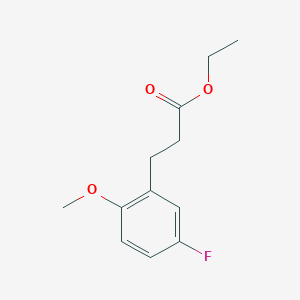
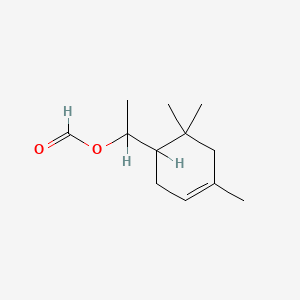
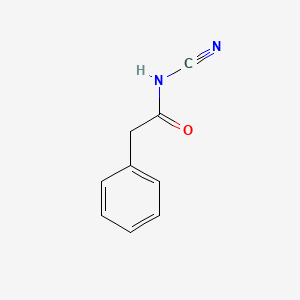
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)
